An In-depth Technical Guide to 1H-Benzo[g]indole: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to 1H-Benzo[g]indole: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Benzo[g]indole is a polycyclic aromatic hydrocarbon belonging to the indole family. Its structure consists of a benzene ring fused to a naphthalene moiety, which in turn is fused to a pyrrole ring. This unique tricyclic framework imparts distinct chemical and physical properties and serves as a valuable scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of 1H-Benzo[g]indole, with a particular focus on its role as a modulator of the Keap1-Nrf2 signaling pathway.
Chemical Structure and Identification
1H-Benzo[g]indole is systematically named 1H-benzo[g]indole.[1] It is a solid substance at room temperature.[2][3] The key identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 1H-benzo[g]indole[1] |
| CAS Number | 233-34-1[1][2][3] |
| Molecular Formula | C₁₂H₉N[1][2][3] |
| Molecular Weight | 167.21 g/mol [2][3] |
| SMILES | C1=CC=C2C(=C1)C=CC3=C2NC=C3[1] |
| InChI Key | HIYWOHBEPVGIQN-UHFFFAOYSA-N[1][2][3] |
| Synonyms | 1H-Benz[g]indole, 6,7-Benzindole, NSC 153687 |
Physicochemical Properties
A summary of the known and predicted physical and chemical properties of 1H-Benzo[g]indole is presented in the table below.
| Property | Value |
| Physical State | Solid[2][3] |
| Melting Point | 180-184 °C[2][3] |
| Boiling Point (Predicted) | 371.1 ± 11.0 °C[4] |
| Density (Predicted) | 1.229 ± 0.06 g/cm³[4] |
| Solubility | Soluble in hot water, alcohol, ether, and benzene. Insoluble in mineral oil and glycerol.[5] |
Synthesis of 1H-Benzo[g]indole
The synthesis of 1H-Benzo[g]indole can be achieved through established methods for indole ring formation, most notably the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.
Experimental Protocol: Fischer Indole Synthesis of 1H-Benzo[g]indole (Adapted)
The Fischer indole synthesis is a classic and versatile method for constructing indole rings.[6] The general approach involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde. For the synthesis of 1H-Benzo[g]indole, a suitable naphthylhydrazine and a cyclic ketone can be employed.
Step 1: Formation of the Naphthylhydrazone
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-naphthylhydrazine hydrochloride (1.0 equivalent) and a suitable cyclic ketone (e.g., cyclohexanone, 1.0 equivalent) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature and then pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to obtain the crude naphthylhydrazone.
Step 2: Cyclization and Aromatization
-
Reaction Setup: Dissolve the crude naphthylhydrazone in a high-boiling point solvent such as toluene or dioxane in a round-bottom flask.
-
Catalyst Addition: Add a dehydrogenating agent, for instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C).
-
Reaction: Heat the mixture to reflux until the reaction is complete, as monitored by TLC.
-
Purification: Cool the reaction mixture. If Pd/C was used, filter the mixture. Concentrate the solvent and purify the resulting residue using column chromatography on silica gel to yield 1H-Benzo[g]indole.[6]
Biological Activity: Inhibition of the Keap1-Nrf2 Protein-Protein Interaction
Derivatives of 1H-Benzo[g]indole have been identified as a novel class of non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI).[7][8] This interaction is a key regulatory point in the cellular antioxidant response.
The Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 signaling pathway is a primary regulator of the cellular defense against oxidative and electrophilic stress.[9][10] Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[10][11] When cells are exposed to oxidative stress, reactive cysteines in Keap1 are modified, leading to a conformational change that prevents it from binding to Nrf2.[10] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.[11][12]
Caption: The Keap1-Nrf2 signaling pathway and the inhibitory action of 1H-Benzo[g]indole derivatives.
Experimental Protocol: Keap1-Nrf2 Inhibitor Screening Assay
A common method to identify inhibitors of the Keap1-Nrf2 interaction is a fluorescence polarization (FP) assay.[13]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).
-
Dilute the fluorescently labeled Nrf2 peptide (containing the Keap1 binding motif) in the assay buffer.
-
Dilute the purified Keap1 protein in the assay buffer.
-
Prepare serial dilutions of the 1H-Benzo[g]indole test compound.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer to the "Blank" wells.
-
To the "Negative Control," "Positive Control," and "Test Inhibitor" wells, add the master mix containing the assay buffer and the fluorescent Nrf2 peptide.
-
Add the diluted Keap1 protein to the "Positive Control" and "Test Inhibitor" wells. Add assay buffer to the "Negative Control" wells.
-
Add the serially diluted test compound to the "Test Inhibitor" wells.
-
Incubate the plate at room temperature for approximately 30 minutes.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation at 485 nm and emission at 530 nm).
-
The degree of polarization is proportional to the amount of fluorescent Nrf2 peptide bound to the Keap1 protein. A decrease in polarization in the presence of the test compound indicates inhibition of the Keap1-Nrf2 interaction.[13]
-
Conclusion
1H-Benzo[g]indole represents a significant chemical entity with promising applications in medicinal chemistry. Its unique structure allows for diverse functionalization, leading to the development of potent biological agents. The discovery of its derivatives as non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction opens up new avenues for the development of therapeutics targeting diseases associated with oxidative stress, such as cancer and neurodegenerative disorders. The synthetic routes and experimental protocols provided in this guide offer a foundation for further research and development in this exciting area.
References
- 1. 1H-Benzo(g)indole | C12H9N | CID 98617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-苯并[g]吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1H-ベンゾ[g]インドール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 10. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting the Keap1/Nrf2 Protein-Protein Interaction with Protein-Like Polymers. | Broad Institute [broadinstitute.org]
- 13. bpsbioscience.com [bpsbioscience.com]
